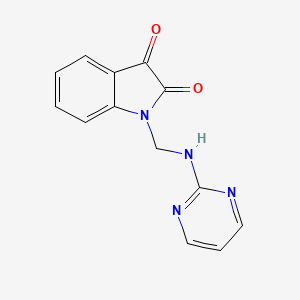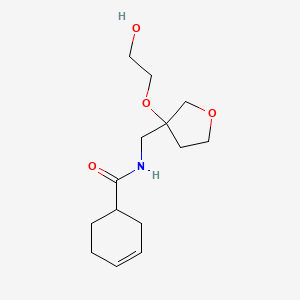
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The 3-chlorobenzyl group suggests the presence of a benzene ring with a chlorine atom at the 3rd position, attached to the pyrazole ring via a methylene (-CH2-) group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-chlorobenzyl halide with a 3-methyl-1H-pyrazol-5-amine . The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a benzene ring via a methylene group. The benzene ring would have a chlorine atom substituted at the 3rd position .Chemical Reactions Analysis
As a benzyl halide, this compound could undergo various reactions such as nucleophilic substitution or elimination . The presence of the pyrazole ring could also allow for reactions at the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 1-(3-chlorobenzyl)piperazine have a molecular weight of around 269.599 Da .Applications De Recherche Scientifique
Synthesis and Characterization
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has been a subject of interest in the synthesis and characterization of various chemical compounds. For instance, Titi et al. (2020) explored the synthesis of pyrazole derivatives, including this compound, and characterized them using different spectroscopic techniques. The structural analysis through X-ray crystallography revealed detailed geometric parameters, and the compounds were evaluated for biological activities against breast cancer and microbes (Titi et al., 2020).
Corrosion Inhibition
The compound's derivatives have been assessed for their role in corrosion inhibition. Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their findings demonstrated that these compounds effectively reduce the corrosion rate, highlighting the significance of such compounds in industrial applications (Herrag et al., 2007).
Application in Organic Syntheses
The derivatives of 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride are also used in various organic syntheses. For example, Al-Matar et al. (2010) presented a green, one-pot, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, utilizing this compound as a precursor. This method emphasizes the environmental aspect of chemical synthesis, promoting solvent-free reactions (Al-Matar et al., 2010).
Tautomerism and Structural Studies
The compound has been part of studies focusing on structural aspects and tautomerism. Amarasekara et al. (2009) explored the structural tautomerism of 4-acylpyrazolone Schiff bases and determined the crystal structure of a derivative, shedding light on the molecular structure and stability of such compounds (Amarasekara et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-8-5-11(13)15(14-8)7-9-3-2-4-10(12)6-9;/h2-6H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVTUHHGJMGKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)
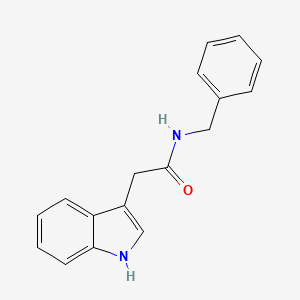
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)
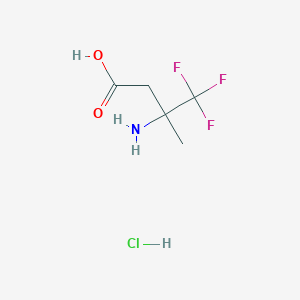

![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)
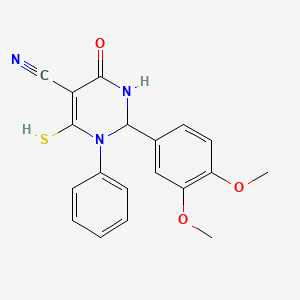

![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)
